molecular formula C21H17ClN4O4 B2500277 methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate CAS No. 1105236-51-8

methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate

Cat. No.: B2500277
CAS No.: 1105236-51-8
M. Wt: 424.84
InChI Key: KUQCVHAXIGBSLA-UHFFFAOYSA-N
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Description

Methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazinone core substituted with a 3-chlorophenyl group at position 1, a cyclopropyl group at position 4, and a furan-2-carboxylate ester moiety linked via a methylene bridge. This structure combines electron-withdrawing (chlorophenyl, ester) and sterically demanding (cyclopropyl) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

methyl 5-[[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O4/c1-29-21(28)17-8-7-15(30-17)11-25-20(27)19-16(18(24-25)12-5-6-12)10-23-26(19)14-4-2-3-13(22)9-14/h2-4,7-10,12H,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQCVHAXIGBSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate, referred to here as compound 10h , is a derivative of pyrazolo[3,4-d]pyridazine with potential therapeutic applications, particularly in oncology. This article comprehensively reviews its biological activity, including its mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

Compound 10h features a complex structure characterized by a furan ring, a pyrazolo-pyridazine core, and a chlorophenyl substituent. The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups critical for its biological activity.

The primary mechanism through which compound 10h exerts its effects is through the inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in tumor proliferation and survival. The compound has been shown to bind effectively to FGFRs, leading to reduced signaling through this pathway, which is often dysregulated in cancer cells.

Antitumor Activity

In vitro studies have demonstrated that compound 10h exhibits potent antitumor activity against various cancer cell lines. Notably, it has shown significant inhibition of cell proliferation associated with FGFR dysregulation. In xenograft models, such as the NCI-H1581 model (FGFR1-amplified), compound 10h achieved a tumor growth inhibition (TGI) of 91.6% at a dosage of 50 mg/kg .

Anti-inflammatory Properties

Recent studies suggest that derivatives of pyrazolo[3,4-d]pyridazine, including compound 10h, possess anti-inflammatory properties. In models of digestive system inflammation, these compounds have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-22 . Histopathological analyses indicate improvements in tissue integrity following treatment with these compounds.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazolo[3,4-d]pyridazine scaffold significantly impact biological activity. For instance:

  • Substitutions on the benzofuran moiety can enhance FGFR inhibitory activity.
  • The presence of specific functional groups correlates with increased potency against FGFRs .

Data Tables

Activity IC50 Value Model/System Reference
FGFR Inhibition114.5 nmol/LIn vitro assays
Antitumor EfficacyTGI = 91.6%NCI-H1581 xenograft model
Anti-inflammatory ActivityReduced TNF-α levelsDigestive system inflammation

Case Studies

  • NCI-H1581 Xenograft Study : Compound 10h was administered to mice with FGFR1-amplified tumors. Results indicated significant tumor regression and minimal toxicity.
  • Inflammation Model : In a study evaluating the anti-inflammatory effects on gastrointestinal tissues, compound 10h demonstrated superior protective effects compared to traditional NSAIDs like diclofenac.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with structural similarities to methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate exhibit significant antimicrobial properties. Studies have shown that derivatives of pyrazolo compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The pyrazolo[3,4-d]pyridazine scaffold has been investigated for its anticancer potential. In vitro assays suggest that this compound can induce apoptosis in cancer cell lines, making it a promising candidate for cancer therapy development. The presence of halogenated phenyl groups may enhance the compound's efficacy by improving cell membrane penetration and increasing lipophilicity .

Enzyme Inhibition

This compound is reported to interact with Cytochrome P450 isoforms in human liver microsomes. This interaction is crucial for drug metabolism and suggests potential applications in pharmacology as a modulator of drug metabolism and enzyme inhibition .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazolo[3,4-d]pyridazine core can significantly alter its pharmacological profile:

  • Substituents on the Phenyl Ring : The introduction of electron-withdrawing groups (e.g., chlorine) enhances antibacterial activity.
  • Cyclopropyl Group : This moiety contributes to increased potency against specific targets by providing conformational rigidity.

Antimicrobial Screening

A study evaluated various derivatives of pyrazolo compounds against a panel of bacterial strains, revealing that certain modifications led to improved minimum inhibitory concentrations (MICs) compared to standard antibiotics .

Anticancer Evaluation

In vitro assays demonstrated that compounds with similar scaffolds induced apoptosis in cancer cell lines, suggesting that this compound could be a lead candidate for further development in cancer therapy .

Enzyme Interaction Studies

Investigations into the compound's interaction with Cytochrome P450 isoforms highlighted its potential role in drug-drug interactions and metabolism modulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound can be compared to analogs with variations in the aryl group, pyridazine substituents, and furan derivatives. Key examples include:

Analog 1 : Methyl 5-((1-(4-Fluorophenyl)-4-Methyl-7-Oxo-1H-Pyrazolo[3,4-d]Pyridazin-6(7H)-Yl)Methyl)Furan-2-Carboxylate
  • Substituent Differences :
    • Aryl Group: 4-Fluorophenyl (Analog 1) vs. 3-Chlorophenyl (Target).
    • Pyridazine Substituent: Methyl (Analog 1) vs. Cyclopropyl (Target).
  • The cyclopropyl group adds steric bulk, which may improve metabolic stability but reduce solubility compared to the methyl group in Analog 1 .
Analog 2 : 2-Substituted 6-Methylfuro[2,3-d]Pyridazin-7(6H)-Ones
  • Core Structure: Furo[2,3-d]pyridazinone (Analog 2) vs. Pyrazolo[3,4-d]pyridazinone (Target).
  • Key Differences: The fused furan ring in Analog 2 is at positions 2,3-d, whereas the target compound’s pyrazolo[3,4-d]pyridazinone core positions the fused pyrazole at 3,4-d. This alters electronic distribution and binding site accessibility. Substitutents on Analog 2 (e.g., alkynyl groups) are linked via nucleophilic substitution, whereas the target compound’s methylene bridge may enhance conformational flexibility .

Physicochemical and Spectral Data Comparison

Property Target Compound Analog 1 Analog 2 (e.g., 7a,b,c)
Molecular Weight ~470–490 g/mol (estimated) ~450–460 g/mol (estimated) ~250–300 g/mol (reported)
Melting Point Not reported Not reported 243–245°C (for related compounds)
Key NMR Signals - Aromatic H: δ 7.3–8.1 (Cl-aryl)
- Cyclopropyl CH2: δ 1.1–1.3
- Aromatic H: δ 7.0–7.8 (F-aryl)
- Methyl: δ 2.5–2.7
- Furan H: δ 6.5–7.0
- Pyridazinone CH3: δ 3.0–3.3
IR Stretching (C=O) ~1720–1740 cm⁻¹ (ester) ~1720–1740 cm⁻¹ (ester) ~1700–1720 cm⁻¹ (ketone)

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate?

  • Methodological Answer : Synthesis requires precise control of reaction conditions. Key parameters include:

  • Temperature : Maintaining 60–80°C to avoid side reactions (e.g., cyclopropane ring decomposition) .
  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution efficiency .
  • Catalysts : Use of palladium catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions for pyridazine core formation) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate intermediates .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., cyclopropyl CH2_2 at δ 1.2–1.5 ppm, furan protons at δ 6.3–7.1 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) with <5 ppm error .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement to resolve ambiguities in pyrazolo-pyridazine ring conformation .

Advanced Research Questions

Q. How can researchers address low yields during the cyclopropane functionalization step?

  • Methodological Answer : Low yields often stem from steric hindrance or competing pathways. Strategies include:

  • Design of Experiments (DoE) : Apply factorial design to optimize reactant ratios (e.g., cyclopropane:halide molarity) and reaction time .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h while maintaining >80% yield .
  • In Situ Monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) to track intermediate formation and adjust conditions dynamically .

Q. What experimental approaches resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?

  • Methodological Answer :

  • Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in pyridazine) causing anomalous signals .
  • DFT Calculations : Compare computed 1^1H chemical shifts with experimental data to validate conformational models .
  • Isotopic Labeling : Introduce 13^{13}C labels at ambiguous positions to trace coupling patterns .

Q. How can researchers design assays to evaluate the compound’s bioactivity against kinase targets?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use ADP-Glo™ kit to measure ATP consumption in recombinant kinase systems (e.g., JAK2, EGFR) .
  • Docking Studies : Employ AutoDock Vina to predict binding modes to kinase ATP pockets, focusing on furan-carboxylate interactions .
  • Dose-Response Curves : Calculate IC50_{50} values with 8-point dilution series (1 nM–100 µM) and GraphPad Prism for curve fitting .

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